Tazemetostat is classified as an epigenetic therapy due to its mechanism of inhibiting histone methylation processes that regulate gene expression. It specifically targets the EZH2 protein, a component of the polycomb repressive complex 2, which is involved in the trimethylation of histone H3 at lysine 27 (H3K27Me3). The compound's chemical name is N-((1S)-1-(4-(2-methyl-4-(methylsulfonyl)phenyl)-1H-pyrazol-3-yl)-1-methyl-2-oxo-3-(pyridin-3-yl)propan-2-yl)-N'-methylurea trihydrochloride, with a molecular formula of and a molecular weight of approximately 572.74 g/mol. Its CAS number is 1403254-99-8.
The synthesis of tazemetostat involves several key steps, utilizing various reagents and conditions to achieve the final product. A detailed synthesis pathway includes:
Tazemetostat exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key features include:
The three-dimensional conformation of tazemetostat allows it to fit into the active site of EZH2, effectively inhibiting its methyltransferase activity .
Tazemetostat primarily undergoes reactions related to its interaction with target proteins rather than traditional chemical reactions seen in organic synthesis. Its mechanism involves:
The mechanism by which tazemetostat exerts its therapeutic effects involves:
Tazemetostat possesses distinct physical and chemical properties:
Tazemetostat's primary applications are in oncology:
Tazemetostat trihydrochloride (EPZ-6438 trihydrochloride) is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase EZH2. Biochemically, it functions as a S-adenosyl methionine (SAM)-competitive inhibitor that targets the catalytic SET domain of EZH2 with high affinity. Kinetic studies demonstrate that tazemetostat binds to both wild-type and mutant forms of EZH2, exhibiting a dissociation constant (Ki) of 2.5 nM against human PRC2 complexes containing wild-type EZH2 [1]. The compound achieves half-maximal inhibitory concentration (IC₅₀) values of 4 nM against rat EZH2, with slightly higher potency observed in nucleosome-based assays (IC₅₀ = 11-16 nM) compared to peptide substrates [3].
The inhibition kinetics reveal time-dependent behavior consistent with slow-binding inhibition mechanisms. Tazemetostat demonstrates preferential activity against gain-of-function EZH2 mutants (Y646N, Y646S, Y646F, A687V, A692G) that are prevalent in approximately 22-28% of follicular lymphomas [1]. The compound exhibits non-competitive inhibition with respect to histone substrates while maintaining strict competition with the cofactor SAM, indicating precise targeting of the enzyme's catalytic pocket [1] [3].
Table 1: Biochemical Inhibition Parameters of Tazemetostat Trihydrochloride
Target | IC₅₀ (nM) | Ki (nM) | Assay System | Substrate Type |
---|---|---|---|---|
EZH2 (WT) | 11 ± 1.2 | 2.5 ± 0.3 | Peptide | H3K27me2 |
EZH2 (Y646N) | 3 ± 0.5 | 0.9 ± 0.2 | Peptide | H3K27me2 |
EZH2 (WT) | 16 ± 2.1 | 4.1 ± 0.7 | Nucleosome | Native chromatin |
EZH1 (WT) | 750 ± 85 | 192 ± 24 | Peptide | H3K27me2 |
Comprehensive selectivity profiling reveals that tazemetostat trihydrochloride maintains >100-fold selectivity for EZH2 over its closest homolog EZH1, with IC₅₀ values of 11 nM versus 750 nM, respectively [1]. This differential is clinically significant because EZH1 participates in compensatory gene silencing mechanisms, and selective EZH2 inhibition avoids complete PRC2 functional ablation. Broad screening against 15 additional methyltransferases demonstrated minimal off-target activity at pharmacologically relevant concentrations, with no significant inhibition (>50% at 10 μM) observed against G9a (EHMT2), SUV39H1, SETD8, PRMT5, or DOT1L [9].
The molecular basis for this selectivity resides in divergent residue composition within the SAM-binding pockets of EZH2 versus other methyltransferases. Specifically, EZH2 contains a unique glycine-rich loop (residues 681-688) that adopts a distinct conformation upon tazemetostat binding, a structural feature absent in non-target methyltransferases [9]. Protein thermal shift assays further confirm that tazemetostat causes significant destabilization of EZH2 (ΔTm = 8.2°C) while minimally affecting EZH1 stability (ΔTm = 1.3°C), indicating preferential engagement with the intended target [1].
Table 2: Selectivity Profile of Tazemetostat (10 μM Concentration)
Enzyme Target | % Inhibition | Fold Selectivity vs EZH2 | Biological Function |
---|---|---|---|
EZH2 | 98 ± 2.1 | 1 | H3K27 methyltransferase |
EZH1 | 22 ± 4.3 | 4.5 | H3K27 methyltransferase |
G9a (EHMT2) | 7 ± 1.2 | >14 | H3K9 methyltransferase |
SUV39H1 | 5 ± 0.8 | >20 | H3K9 methyltransferase |
SETD8 | 3 ± 0.5 | >33 | H4K20 methyltransferase |
PRMT5 | 9 ± 1.1 | >11 | Arginine methyltransferase |
The structural integrity of the Polycomb Repressive Complex 2 (PRC2) is essential for its methyltransferase activity. Tazemetostat disrupts PRC2 function through allosteric destabilization of the complex between EZH2 and its essential cofactors EED and SUZ12. High-resolution crystallography studies (PDB ID: 5LS6) reveal that tazemetostat binds deep within the SET domain of EZH2, forming critical hydrogen bonds with residues Tyr661, Tyr111, and Asp669, and establishing extensive van der Waals contacts with Ile109, Phe685, and Tyr726 [8].
This binding induces a conformational rearrangement in the EZH2 SET domain that propagates to the EED-interacting region. Specifically, tazemetostat binding causes displacement of the SET-I motif (residues 728-739) by approximately 4.2 Å, disrupting the EED-EZH2 interface critical for complex stability [8]. Molecular dynamics simulations demonstrate that inhibitor-bound EZH2 exhibits reduced conformational flexibility in the SANT1L domain, which normally facilitates nucleosome recognition [8]. These structural changes collectively impair PRC2's ability to engage with nucleosomal substrates, effectively halting its catalytic function beyond direct active site occupation.
Table 3: Key Protein-Ligand Interactions of Tazemetostat in EZH2 SET Domain
Residue | Interaction Type | Distance (Å) | Energetic Contribution (kcal/mol) |
---|---|---|---|
Tyr661 | H-bond | 2.1 | -3.8 |
Asp669 | H-bond | 1.9 | -4.2 |
Tyr111 | π-π stacking | 3.8 | -2.7 |
Ile109 | Van der Waals | 3.9 | -1.2 |
Phe685 | Hydrophobic | 4.1 | -1.5 |
Tyr726 | Van der Waals | 3.7 | -1.1 |
Tazemetostat-mediated EZH2 inhibition induces dose-dependent reduction of H3K27me3 levels in both in vitro and in vivo models. In follicular lymphoma cell lines bearing EZH2 mutations, treatment with 1 μM tazemetostat for 72 hours reduces global H3K27me3 by 85-92%, compared to 35-45% reduction in wild-type EZH2 lines [1]. This demethylation occurs in a biphasic temporal pattern – an initial rapid decrease (50% reduction within 8 hours) followed by a slower secondary phase reaching maximal inhibition at 48-72 hours [8]. The delayed phase corresponds to progressive loss of H3K27me3 at PRC2 target genes with low turnover rates.
Genome-wide ChIP-seq analyses demonstrate that tazemetostat induces selective demethylation at PRC2-regulated loci including cell cycle inhibitors (CDKN1A, CDKN2A), differentiation regulators (PRDM1, IRF4), and germinal center exit genes (CD40, IL10, NFKB) [1] [5]. Notably, the compound upregulates the chemokine CCL17/TARC expression by 15-fold in B-cell lymphoma models through H3K27 demethylation at its promoter region, creating a chemotactic gradient for T-cell recruitment [5]. In xenograft models, daily oral administration (150 mg/kg) achieves sustained H3K27me3 suppression (>75% reduction) in tumor tissue within 7 days, correlating with tumor growth inhibition [8].
Table 4: Dynamics of H3K27me3 Demethylation Following Tazemetostat Treatment
Time Point | Global H3K27me3 Reduction (%) | Key Derepressed Genes | Functional Consequences |
---|---|---|---|
8 hours | 22 ± 4 | CDKN1A, IL10 | Cell cycle initiation |
24 hours | 58 ± 7 | CDKN2A, CD40 | Germinal center exit signals |
48 hours | 78 ± 5 | PRDM1, IRF4 | Plasma cell differentiation |
72 hours | 92 ± 3 | NFKB, CCL17 | Immune cell recruitment |
7 days (in vivo) | 84 ± 6 | Multiple targets | Tumor growth arrest |
Compounds Mentioned
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1